

Application Note: Synthesis of Methyl 3-methoxy-2-phenyl-2-propenoate

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Compound of Interest

Compound Name:	Methyl 3-methoxy-2-phenyl-2-propenoate
CAS No.:	6460-86-2
Cat. No.:	B8688461

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Strategic Context & Application

Methyl 3-methoxy-2-phenyl-2-propenoate (also recognized systematically as methyl α - (methoxymethylene)phenylacetate) is a highly valuable pharmacophore and synthetic intermediate. It serves as the primary toxophore core for the strobilurin class of agricultural fungicides, such as Azoxystrobin, Kresoxim-methyl, and Coumoxystrobin (1)[1]. These compounds exhibit a broad spectrum of antifungal activity by binding to the quinol oxidation (Qo) site of the cytochrome bc1 complex, thereby inhibiting mitochondrial respiration.

Mechanistic Rationale & Pathway Selection

The synthesis of this α,β -unsaturated ester requires the precise installation of a methoxymethylene group onto the α -carbon of methyl phenylacetate. To achieve this, we outline the highly scalable Formylation-O-Alkylation sequence, which relies on thermodynamic driving forces and hard-soft acid-base (HSAB) principles (2)[2].

The Formylation Step (Claisen-type Condensation)

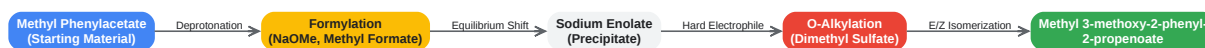
Methyl phenylacetate is reacted with methyl formate in the presence of a strong base.

- **Causality of Base Selection:** Sodium methoxide (NaOMe) is strictly utilized instead of sodium hydroxide to prevent the irreversible saponification of the methyl ester.
- **Thermodynamic Driving Force:** The reaction equilibrium is driven forward by the precipitation of the sodium enolate of the intermediate 3-hydroxy-2-phenylacrylate. This phase change pulls the equilibrium toward completion, ensuring high conversion rates.

The O-Alkylation Step

The resulting sodium enolate is trapped using dimethyl sulfate (DMS).

- **Causality of Electrophile Choice:** According to HSAB theory, the enolate oxygen acts as a "hard" nucleophile. Dimethyl sulfate is a correspondingly "hard" electrophile. This specific pairing maximizes O-alkylation (yielding the desired enol ether) while actively suppressing unwanted C-alkylation (which would yield a biologically inactive methyl-branched byproduct).



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Reaction workflow for the synthesis of **Methyl 3-methoxy-2-phenyl-2-propenoate**.

Comparative Methodology

While the Formylation-Alkylation route is the industrial standard, an alternative Lewis acid-mediated condensation using Titanium Tetrachloride (TiCl₄) and Trimethyl Orthoformate is frequently employed in academic settings for analytical-scale synthesis (3)[3].

Parameter	Formylation-O-Alkylation (Industrial Route)	TiCl ₄ -Mediated Condensation (Academic Route)
Primary Reagents	Methyl formate, NaOMe, Dimethyl sulfate	Trimethyl orthoformate, TiCl ₄ , Et ₃ N
Solvent System	Toluene / Methanol (neat initially)	1,2-Dichloroethane (DCE)
Typical Yield	80% – 85%	65% – 75%
Stereoselectivity	Moderate to High (E-isomer favored)	Very High (Exclusive E-isomer)
Key Advantages	Highly scalable; cost-effective raw materials.	Avoids highly toxic DMS; excellent crude purity.
Safety/Waste Concerns	Toxicity of DMS; highly flammable methyl formate.	Stoichiometric Ti waste; corrosive TiCl ₄ .

Step-by-Step Experimental Protocol

Caution: Dimethyl sulfate is a potent alkylating agent and suspected human carcinogen. All operations must be conducted in a certified fume hood with appropriate PPE.

Phase 1: Enolate Formation (Formylation)

- **Preparation:** In a dry, nitrogen-purged 1 L three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge 150.1 g (1.0 mol) of methyl phenylacetate and 120.1 g (2.0 mol) of anhydrous methyl formate.
- **Base Addition:** Cool the mixture to 0–5 °C using an ice-water bath. Causality: Strict temperature control prevents the highly exothermic Claisen condensation from causing localized boiling of methyl formate (b.p. 32 °C), which would lead to reagent loss. Slowly add 64.8 g (1.2 mol) of solid sodium methoxide in small portions over 1 hour, maintaining the internal temperature below 10 °C.

- Equilibration & Validation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir vigorously for 4–6 hours.
 - Self-Validation Check: A thick, pale-yellow precipitate of the sodium enolate must form. If the solution remains clear, the NaOMe has likely degraded via moisture absorption, and the reaction must be aborted.

Phase 2: O-Methylation

- Solvent Addition: Add 300 mL of anhydrous toluene to the reaction mixture. Causality: The enolate forms a thick slurry; toluene provides the necessary bulk for mechanical stirring and acts as a non-nucleophilic medium for the subsequent methylation.
- Electrophile Addition: Recool the reaction vessel to 0–5 °C. Carefully add 151.4 g (1.2 mol) of dimethyl sulfate (DMS) dropwise via the dropping funnel over 1.5 hours. Maintain the internal temperature below 15 °C to prevent runaway exothermic reactions.
- Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 3 hours.
 - Self-Validation Check: Monitor the disappearance of the enolate precipitate. Confirm completion via TLC (Hexane:Ethyl Acetate 4:1), where the product spot appears at R_f ~0.4.

Phase 3: Workup and Purification

- Quenching: Slowly add 100 mL of 10% aqueous ammonium hydroxide solution. Causality: Ammonia reacts rapidly with unreacted DMS to form non-toxic, water-soluble methylamines, ensuring operator safety during the workup. Stir for 30 minutes.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer with an additional 2 × 100 mL of toluene.
- Washing & Drying: Combine the organic extracts, wash with saturated brine (200 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
- Concentration & Validation: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude oily residue by vacuum distillation (b.p. 110–115 °C at 2–3 mmHg).

to yield (E)-**methyl 3-methoxy-2-phenyl-2-propenoate** as a colorless to pale-yellow oil.

- Analytical Validation: $^1\text{H NMR}$ (CDCl_3) must show a characteristic vinylic proton singlet at $\delta \sim 7.55$ ppm, confirming the (E)-configuration of the methoxyacrylate double bond.

References

- Source: nih.gov (PMC)
- Source: googleapis.com (European Patent Office)
- Source: google.com (Google Patents)

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